3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid
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Overview
Description
3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These compounds contain a benzene ring which bears at least one carboxyl group. The structure of this compound includes a benzoylphenoxy group and an acetamido group attached to a benzoic acid core .
Preparation Methods
The synthesis of 3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid typically involves the reaction of 4-benzoylphenol with chloroacetic acid to form 4-benzoylphenoxyacetic acid. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Chemical Reactions Analysis
3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with bacterial cell division by targeting proteins like FtsZ .
Comparison with Similar Compounds
3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid can be compared with other similar compounds such as:
4-Acetamidobenzoic acid: This compound also contains an acetamido group attached to a benzoic acid core but lacks the benzoylphenoxy group.
4-Benzoylbenzoic acid: This compound has a benzoyl group attached to a benzoic acid core but does not have the acetamido group.
4-Benzoylphenoxyacetic acid: This compound contains a benzoylphenoxy group attached to an acetic acid core instead of a benzoic acid core.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
649773-81-9 |
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Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[[2-(4-benzoylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-20(23-18-8-4-7-17(13-18)22(26)27)14-28-19-11-9-16(10-12-19)21(25)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)(H,26,27) |
InChI Key |
CHGVLAFQXKESOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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